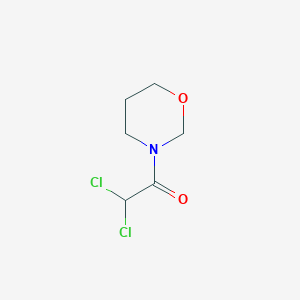
(2S)-1-(Dimethoxymethyl)-2-(methoxymethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(Dimethoxymethyl)-2-(methoxymethyl)pyrrolidine is a heterocyclic amine compound Pyrrolidine derivatives are known for their versatility in organic synthesis and their presence in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(Dimethoxymethyl)-2-(methoxymethyl)pyrrolidine typically involves the formation of the pyrrolidine ring followed by the introduction of the dimethoxymethyl and methoxymethyl groups. One common approach is to start with a suitable pyrrolidine precursor and perform functional group modifications through reactions such as alkylation or acylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, catalytic processes, and efficient purification techniques to ensure high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-(Dimethoxymethyl)-2-(methoxymethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxymethyl and dimethoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides or amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while substitution reactions could introduce a variety of functional groups, leading to a diverse array of pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(2S)-1-(Dimethoxymethyl)-2-(methoxymethyl)pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways involving pyrrolidine derivatives.
Medicine: Pyrrolidine derivatives are often explored for their potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: The compound can be used in the development of fine chemicals, agrochemicals, and materials science applications.
Mecanismo De Acción
The mechanism of action of (2S)-1-(Dimethoxymethyl)-2-(methoxymethyl)pyrrolidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The dimethoxymethyl and methoxymethyl groups can affect the compound’s binding affinity and specificity, modulating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different substituents, such as:
- N-Methylpyrrolidine
- N-Ethylpyrrolidine
- 1-(Methoxymethyl)pyrrolidine
Uniqueness
What sets (2S)-1-(Dimethoxymethyl)-2-(methoxymethyl)pyrrolidine apart is the presence of both dimethoxymethyl and methoxymethyl groups, which can confer unique chemical properties and reactivity. These substituents can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for specific research and industrial applications.
Propiedades
Número CAS |
73473-30-0 |
|---|---|
Fórmula molecular |
C9H19NO3 |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
(2S)-1-(dimethoxymethyl)-2-(methoxymethyl)pyrrolidine |
InChI |
InChI=1S/C9H19NO3/c1-11-7-8-5-4-6-10(8)9(12-2)13-3/h8-9H,4-7H2,1-3H3/t8-/m0/s1 |
Clave InChI |
VEDZMTXDFULRSM-QMMMGPOBSA-N |
SMILES isomérico |
COC[C@@H]1CCCN1C(OC)OC |
SMILES canónico |
COCC1CCCN1C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


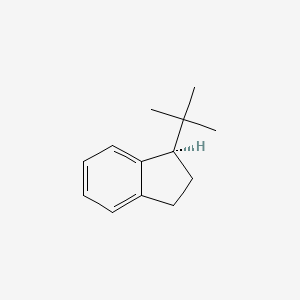
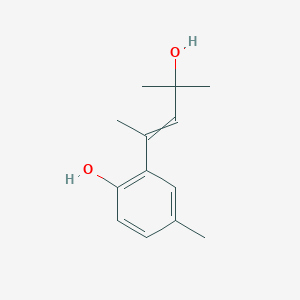
![4-[(Benzyloxy)methyl]morpholine](/img/structure/B14461313.png)
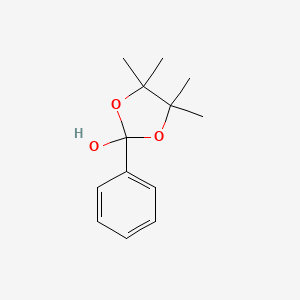
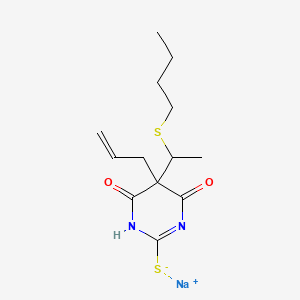



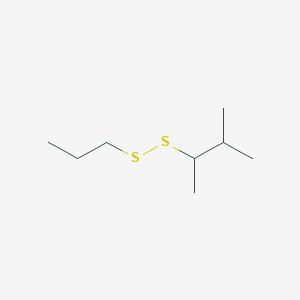
![6-[(Butylsulfanyl)methylidene]-2,2-dimethylcyclohexan-1-one](/img/structure/B14461354.png)

